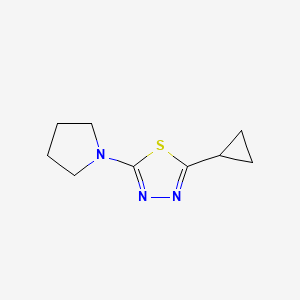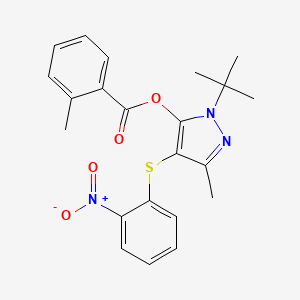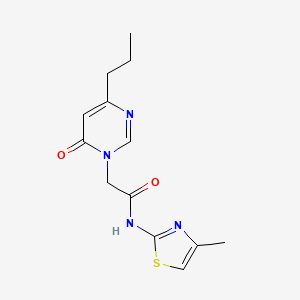![molecular formula C13H14N4O3 B2877802 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile CAS No. 921489-07-8](/img/structure/B2877802.png)
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile is a useful research compound. Its molecular formula is C13H14N4O3 and its molecular weight is 274.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile typically involves multi-step organic reactions, beginning with the formation of the pyrido[2,3-d]pyrimidine core. This can be achieved via cyclization reactions involving appropriate precursors such as ethyl and methoxy-substituted derivatives.
Reaction Conditions: The reaction conditions often involve using strong acids or bases to facilitate cyclization, followed by nitrile introduction through condensation reactions with cyanide sources. Typical solvents include polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods: In industrial settings, the production of this compound might be scaled up using continuous flow reactors to optimize reaction efficiency and yield. This process could involve automated systems for precise control of reaction parameters, ensuring consistent product quality.
化学反应分析
Types of Reactions: This compound undergoes a variety of reactions, including oxidation, reduction, and substitution.
Oxidation: Oxidation reactions might involve reagents like hydrogen peroxide or potassium permanganate, transforming specific functional groups without disrupting the pyrido[2,3-d]pyrimidine core.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, primarily targeting nitrile or keto groups.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, reducing agents, and nucleophiles under controlled conditions. Solvents such as DMSO, methanol, or toluene are often used, depending on the reaction.
Major Products:
科学研究应用
Chemistry: In chemistry, 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile is employed as a building block for synthesizing complex organic molecules, serving as a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be studied for its interactions with biomolecules, potentially serving as a ligand in biochemical assays.
Medicine: Its unique structure makes it a candidate for drug development, particularly in exploring its pharmacokinetic properties and therapeutic potential.
Industry: Industrial applications might include its use as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism of action might involve binding to active sites, altering protein function, or modulating signaling pathways.
相似化合物的比较
Similar Compounds: Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as those with different substituents at the 5, 6, and 7 positions.
This detailed look into the compound highlights its significance and versatile applications across various fields, making it an interesting subject of study for researchers and industry professionals alike.
属性
IUPAC Name |
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-4-8-7-15-11-9(10(8)20-3)12(18)17(6-5-14)13(19)16(11)2/h7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWAWLBSLIHHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-methyl-3-[4-(2-methylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2877719.png)
![N-(2,4-difluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2877720.png)
![2-methyl-4-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2877721.png)


amine](/img/structure/B2877728.png)


![1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(5-acetamido-2-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B2877733.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B2877734.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide](/img/structure/B2877740.png)

